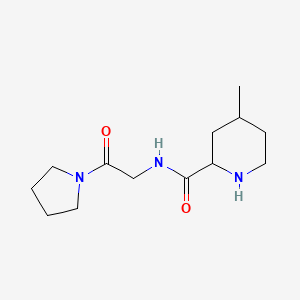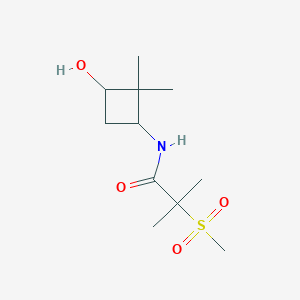![molecular formula C10H13F2N5 B6644495 2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine, also known as MPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPD is a small molecule inhibitor that has been shown to have promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation, and Janus kinase 3 (JAK3), which is involved in immune system regulation. By inhibiting these enzymes, this compound can modulate various cellular processes and have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In the immune system, this compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune cell function. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine has several advantages for lab experiments, including its small size, high potency, and specificity for target enzymes. However, this compound also has limitations, including its complex synthesis method, low solubility in aqueous solutions, and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine. One direction is to optimize the synthesis method to obtain higher yields of the final product. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to understand the long-term effects of this compound and its potential toxicity at high doses.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields, including cancer research, autoimmune disorders, and neurodegenerative diseases. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The mechanism of action of this compound involves the inhibition of specific enzymes that are involved in various cellular processes. This compound has several advantages for lab experiments, including its small size, high potency, and specificity for target enzymes. However, further research is needed to optimize the synthesis method, investigate the potential of this compound as a therapeutic agent for other diseases, and understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine involves a series of steps that require expertise in organic chemistry. The first step involves the synthesis of 2-methylpyrazolo[1,5-a]pyrazine, which is then reacted with 1,3-diaminopropane to obtain the intermediate compound. The final step involves the introduction of difluoro groups to the intermediate compound using a fluorinating agent. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields of the final product.
Applications De Recherche Scientifique
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine has been shown to have potential applications in various fields, including cancer research, autoimmune disorders, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In autoimmune disorders, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Propriétés
IUPAC Name |
2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N5/c1-7-4-8-9(14-2-3-17(8)16-7)15-6-10(11,12)5-13/h2-4H,5-6,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZDQHYMANXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)




![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)

